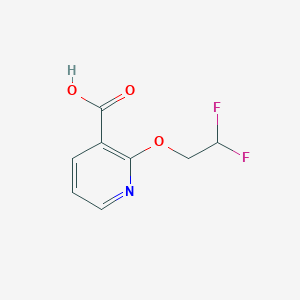

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

CAS No.: 1423032-74-9

Cat. No.: VC2865000

Molecular Formula: C8H7F2NO3

Molecular Weight: 203.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423032-74-9 |

|---|---|

| Molecular Formula | C8H7F2NO3 |

| Molecular Weight | 203.14 g/mol |

| IUPAC Name | 2-(2,2-difluoroethoxy)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-5(8(12)13)2-1-3-11-7/h1-3,6H,4H2,(H,12,13) |

| Standard InChI Key | KTBYCMVQEFPSEY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)OCC(F)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(N=C1)OCC(F)F)C(=O)O |

Introduction

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a heterocyclic organic compound that combines a pyridine ring with a carboxylic acid functional group and a difluoroethoxy substituent. This unique structure imparts specific chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Synthesis of 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid

The synthesis of this compound typically involves two main steps: introducing the difluoroethoxy group onto the pyridine ring and subsequent carboxylation. These reactions can be performed using commercially available starting materials, often involving nucleophilic substitution and carboxylation reactions.

Synthesis Steps:

-

Introduction of Difluoroethoxy Group: This step involves reacting a pyridine derivative with 2,2-difluoroethanol under appropriate conditions.

-

Carboxylation: The introduction of a carboxylic acid group can be achieved through various methods, such as the use of carbon dioxide or formic acid derivatives.

Chemical Reactions and Applications

2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid can undergo several types of chemical reactions typical of both pyridine derivatives and carboxylic acids. These include esterification, amidation, and substitution reactions, which are facilitated by the presence of the difluoroethoxy group.

Types of Reactions:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with amines to form amides.

-

Substitution Reactions: Involving the replacement of functional groups on the pyridine ring.

Analytical Techniques

The chemical identity and structural integrity of 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid are confirmed through various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern.

-

X-ray Crystallography: Useful for determining the crystal structure and conformation of the compound.

Potential Applications

The unique structural features of 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid make it a valuable intermediate in organic synthesis, with potential applications in medicinal chemistry and materials science. Its reactivity and solubility are enhanced by the difluoroethoxy group, making it suitable for various chemical transformations.

Potential Fields of Application:

-

Medicinal Chemistry: As a precursor for synthesizing bioactive compounds.

-

Materials Science: In the development of new materials with specific properties.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Dichloro-3-(2,2-difluoroethoxy)pyridine | Contains chlorine atoms and a difluoroethoxy group | Enhanced reactivity and biological activity |

| 3-(2,2-Difluoroethoxy)pyridine | Lacks chlorine atoms | Different reactivity profile |

| 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid | Contains a pyridazine ring instead of pyridine | Different biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume